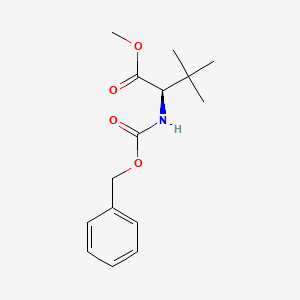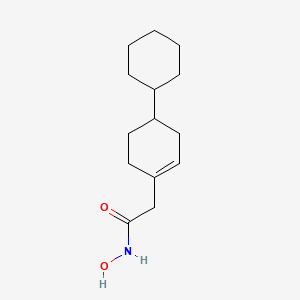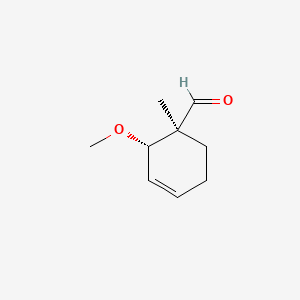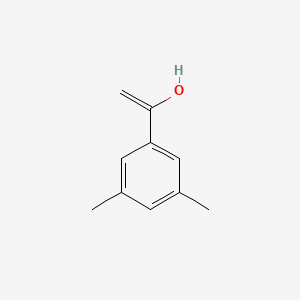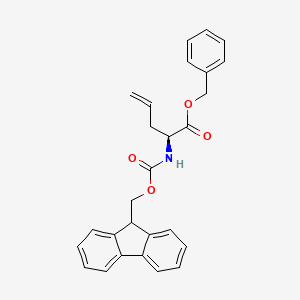
(S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester is a compound used in organic synthesis, particularly in the field of peptide chemistry. It is a derivative of amino acids and is often employed as a building block in the synthesis of peptides and other complex molecules. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester typically involves several steps:
Fmoc Protection: The amino group of the starting amino acid is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as sodium carbonate.
Esterification: The carboxylic acid group of the Fmoc-protected amino acid is then esterified with benzyl alcohol. This reaction is often catalyzed by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or using acid catalysts like sulfuric acid.
Purification: The final product is purified using techniques such as column chromatography to obtain the pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the Fmoc protection and esterification reactions.
Automated Systems: Automated systems are employed to control reaction conditions precisely, ensuring high yield and purity.
Purification: Industrial purification methods include large-scale chromatography and crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and benzyl alcohol.
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical synthetic applications.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Deprotection: Piperidine in a suitable solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Yields the corresponding carboxylic acid and benzyl alcohol.
Deprotection: Yields the free amino acid.
Aplicaciones Científicas De Investigación
(S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester is widely used in scientific research, particularly in:
Peptide Synthesis: As a building block in the synthesis of peptides and peptidomimetics.
Medicinal Chemistry: In the development of peptide-based drugs and therapeutic agents.
Bioconjugation: For the attachment of peptides to various biomolecules.
Material Science: In the synthesis of peptide-based materials and hydrogels.
Mecanismo De Acción
The mechanism of action of (S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester primarily involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during synthetic steps, preventing unwanted reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Fmoc-amino-pentanoic acid benzyl ester: Similar structure but lacks the double bond in the pent-4-enoic acid chain.
(S)-2-Fmoc-amino-hexanoic acid benzyl ester: Similar structure with a longer carbon chain.
Uniqueness
(S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester is unique due to the presence of the double bond in the pent-4-enoic acid chain, which can introduce additional reactivity and structural features in the synthesized peptides.
Propiedades
Fórmula molecular |
C27H25NO4 |
|---|---|
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
benzyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoate |
InChI |
InChI=1S/C27H25NO4/c1-2-10-25(26(29)31-17-19-11-4-3-5-12-19)28-27(30)32-18-24-22-15-8-6-13-20(22)21-14-7-9-16-23(21)24/h2-9,11-16,24-25H,1,10,17-18H2,(H,28,30)/t25-/m0/s1 |
Clave InChI |
NTOCLTIRCOQHPW-VWLOTQADSA-N |
SMILES isomérico |
C=CC[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canónico |
C=CCC(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanimidamide,N-(1,2-dihydroxyethyl)-N,N-dimethyl-,[r-(E)]-(9ci)](/img/structure/B13816289.png)
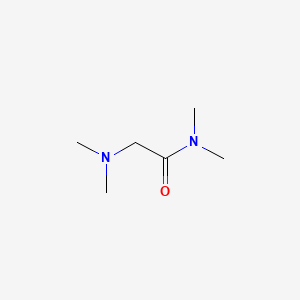



![3,3a-Dihydroimidazo[1,2-a]quinoxaline](/img/structure/B13816316.png)
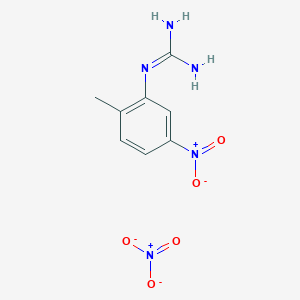
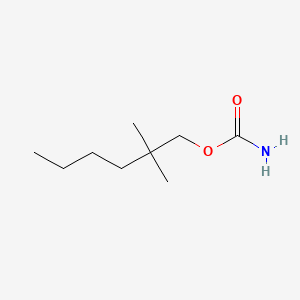
![Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2R)-](/img/structure/B13816346.png)

